Dehydrodeoxycholic acid

Description

Properties

IUPAC Name |

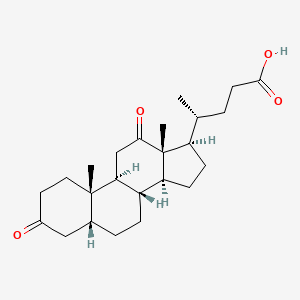

(4R)-4-[(5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,12-dioxo-2,4,5,6,7,8,9,11,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-15,17-20H,4-13H2,1-3H3,(H,27,28)/t14-,15-,17+,18-,19+,20+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNTYYYINMGRBQW-ZEZONBOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(C(=O)CC3C2CCC4C3(CCC(=O)C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70183753 | |

| Record name | Dehydrodeoxycholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70183753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2958-05-6 | |

| Record name | (5β)-3,12-Dioxocholan-24-oic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2958-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dehydrodeoxycholic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002958056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dehydrodeoxycholic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60789 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dehydrodeoxycholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70183753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,12-dioxo-5-β-cholan-24-oic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.075 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,12-Dioxocholan-24-oic acid, (5β)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45UU3FP8KW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Dehydrodeoxycholic acid can be synthesized from deoxycholic acid through a series of oxidation reactions. One common method involves the use of oxidizing agents such as chromic acid or potassium permanganate to introduce the keto group at the 12th position. The reaction typically requires controlled conditions to prevent over-oxidation and to ensure the selective formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound often involves biotransformation processes using microbial enzymes. Specific strains of bacteria or fungi are employed to catalyze the oxidation of deoxycholic acid to this compound. This method is advantageous due to its high specificity and yield, as well as its environmentally friendly nature.

Chemical Reactions Analysis

Types of Reactions: Dehydrodeoxycholic acid undergoes various chemical reactions, including:

Oxidation: Further oxidation can occur at different positions on the steroid nucleus, leading to the formation of polyhydroxylated derivatives.

Reduction: The keto group at the 12th position can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride.

Substitution: The hydroxyl groups on the steroid nucleus can undergo substitution reactions, such as esterification or etherification, to form various derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Chromic acid, potassium permanganate, and hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Acyl chlorides, alkyl halides, and alcohols.

Major Products Formed:

Oxidation Products: Polyhydroxylated bile acids.

Reduction Products: Deoxycholic acid.

Substitution Products: Ester and ether derivatives of this compound.

Scientific Research Applications

Chemical Applications

Dehydrodeoxycholic acid serves as a crucial starting material in the synthesis of various bile acid derivatives. Its structural characteristics, including a keto group at the 12th position, make it a valuable reagent in organic synthesis. The compound can be utilized to study the reactivity of bile acids and their derivatives, contributing to advancements in synthetic organic chemistry.

Biological Applications

In biological research, this compound is employed as a probe to investigate the metabolism and transport mechanisms of bile acids within biological systems. Recent studies have highlighted its role in modulating metabolic pathways through interactions with gut microbiota. For instance, research has demonstrated that this compound can influence the composition of the bile acid pool, which is essential for maintaining gut health and metabolic balance .

Medical Applications

This compound has shown promise in medical research, particularly for its anti-inflammatory and antipsoriatic properties. A study conducted on marine sponges revealed that this compound generated stable complexes with psoriasis-related receptors, indicating its potential as a lead compound for developing novel treatments for psoriasis . Additionally, in-silico predictions suggest that the compound exhibits low toxicity and favorable absorption characteristics, making it a candidate for further pharmacological exploration .

Case Study: Antipsoriatic Potential

- Source : Marine sponges Dysidea avara and Axinella sinoxea

- Methods : Isolation of this compound followed by molecular docking studies

- Findings : The compound displayed significant binding energy with psoriasis-related targets, supporting its potential therapeutic application .

Industrial Applications

In the industrial sector, this compound is utilized in pharmaceutical formulations and cosmetic products. Its properties as an emulsifier and stabilizer make it suitable for enhancing product efficacy in topical applications. Furthermore, its role as an additive in cosmetic formulations is being explored due to its potential skin benefits.

Data Summary Table

| Application Area | Specific Uses | Findings |

|---|---|---|

| Chemistry | Synthesis of bile acid derivatives | Important reagent for organic synthesis |

| Biology | Metabolism probe | Modulates gut microbiota metabolism |

| Medicine | Antipsoriatic agent | Exhibits anti-inflammatory properties |

| Industry | Pharmaceutical & cosmetic additive | Enhances product stability |

Mechanism of Action

Dehydrodeoxycholic acid exerts its effects primarily through interactions with bile acid receptors and transporters. It modulates the activity of nuclear receptors such as the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (GPBAR1). These interactions regulate the expression of genes involved in bile acid synthesis, transport, and metabolism. Additionally, this compound can induce apoptosis in certain cancer cells by disrupting mitochondrial function and activating caspase pathways.

Comparison with Similar Compounds

Deoxycholic Acid (DCA)

- Molecular Formula : C₂₄H₄₀O₄

- Structure : Hydroxyl groups at 3α and 12α positions.

- Applications : Used as a detergent, in gallstone dissolution, and as a pharmaceutical excipient.

- Key Differences : DCA lacks ketone groups, making it less oxidized than DHCA. This structural difference reduces its activation of nuclear receptors like FXR compared to DHCA .

Dehydrocholic Acid

- Molecular Formula : C₂₄H₃₄O₅

- Structure : Three ketone groups (3,7,12-trioxo).

- Applications : Synthetic choleretic agent to stimulate bile flow.

- Key Differences : Higher oxidation state than DHCA, contributing to greater hydrophobicity and altered pharmacokinetics. Classified as acute toxicity category 4 (oral) and irritant .

3-Dehydrodeoxycholic Acid

12-Ketodeoxycholic Acid

- Structure : Ketone at position 12 and hydroxyl at 3α.

Comparative Data Table

Biological Activity

Dehydrodeoxycholic acid (DHDCA) is a bile acid derivative that has garnered attention in recent years due to its diverse biological activities. This article explores the biological mechanisms, pharmacological effects, and potential therapeutic applications of DHDCA, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Synthesis

DHDCA is a fully oxidized derivative of deoxycholic acid (DCA) characterized by the absence of hydroxyl groups at specific positions on the steroid nucleus. The compound can be synthesized through various chemical methods, including dehydrogenation of DCA or dehydrocholic acid (DHCA) .

1. Anti-Inflammatory Properties

DHDCA has shown significant anti-inflammatory effects in various studies. Notably, a study involving marine sponges demonstrated that DHDCA exhibited anti-inflammatory and antipsoriatic properties. Molecular docking studies indicated that DHDCA forms stable complexes with psoriasis-related targets, suggesting its potential as a therapeutic agent for psoriasis .

2. Immunomodulatory Effects

Research indicates that bile acids, including DHDCA, play crucial roles in modulating immune responses. DHDCA has been implicated in the induction of regulatory T cells, which are essential for maintaining immune tolerance and preventing autoimmune diseases .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of DHDCA is critical for understanding its therapeutic potential. Studies have shown that DHDCA has low toxicity and acceptable human intestinal absorption (HIA), making it a promising candidate for drug development .

Table 1: Pharmacokinetic Parameters of DHDCA

| Parameter | Value |

|---|---|

| Absorption | Moderate |

| Bioavailability | Low |

| Tissue Distribution | High |

| Metabolism | Hepatic |

| Excretion | Renal |

Case Study 1: Psoriasis Treatment

In a clinical study focusing on the treatment of psoriasis, patients treated with formulations containing DHDCA showed significant improvement in skin lesions compared to control groups. The study highlighted the compound's role in reducing inflammation and promoting skin healing .

Case Study 2: Gut Microbiome Interaction

Another study explored the interaction between DHDCA and gut microbiota. It was found that certain gut bacteria could metabolize DHDCA into other bioactive compounds, enhancing its biological effects and contributing to gut health .

The mechanisms through which DHDCA exerts its biological effects are multifaceted:

- Receptor Interactions : DHDCA interacts with various nuclear receptors such as FXR (farnesoid X receptor), influencing bile acid metabolism and glucose homeostasis.

- Gene Expression Modulation : It regulates the expression of genes involved in inflammation and immune responses, thereby modulating cellular signaling pathways .

- Antioxidant Activity : DHDCA has been shown to possess free radical-scavenging capabilities, contributing to its anti-inflammatory effects .

Q & A

Q. What are the key considerations for synthesizing and handling DHCA in laboratory settings?

DHCA synthesis requires strict control of reaction conditions to avoid degradation. Handling precautions include avoiding strong oxidizers (e.g., peroxides) due to incompatibility risks . Use local exhaust ventilation and ensure containers are sealed tightly to prevent spills or leakage. Storage should prioritize dry, cool environments, and waste disposal must comply with institutional guidelines to prevent environmental contamination (e.g., avoid draining into water systems) .

Q. What analytical methods are validated for quantifying DHCA in biological or environmental samples?

High-performance thin-layer chromatography (HPTLC) is a validated method for DHCA quantification in complex matrices like marine sponge extracts. Key steps include:

- Sample purification via solvent extraction.

- Application of crude extracts on HPTLC plates.

- Use of beta-cyclodextrin-inclusion complexes for competitive binding assays . For biological fluids, liquid chromatography-mass spectrometry (LC-MS) is preferred for sensitivity, though HPTLC offers cost-effectiveness and minimal solvent use .

Q. How can researchers ensure DHCA’s stability during experimental workflows?

Stability protocols include:

- Storing DHCA in airtight containers under inert gas (e.g., nitrogen) to prevent oxidation.

- Regular pH monitoring of solutions to avoid acidic/basic degradation.

- Avoiding prolonged exposure to light or temperatures >25°C . Validate stability via periodic purity checks using spectroscopic methods (e.g., NMR or FTIR) .

Advanced Research Questions

Q. How can researchers resolve contradictions in DHCA’s biomarker correlation data across studies?

Discrepancies in biomarker correlations (e.g., between intake and excretion levels) require:

- Re-analysis of cohort-specific variables (e.g., population genetics, dietary habits).

- Statistical scrutiny of correlation confidence intervals (CIs) and p-values to assess significance (e.g., a correlation value of 0.45 with a wide CI may indicate low reliability) .

- Meta-analytical approaches to harmonize data from diverse cohorts and adjust for confounding factors like co-administered supplements .

Q. What experimental designs are optimal for studying DHCA’s interactions with cellular receptors?

Molecular docking simulations combined with in vitro assays are critical. Steps include:

- Retrieving target protein structures from the Protein Data Bank (PDB).

- Validating binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

- Cross-referencing computational predictions with HPTLC-purified DHCA samples to confirm activity . For antipsoriatic studies, prioritize receptors with established roles in inflammation (e.g., TNF-α or IL-17 pathways) .

Q. How can researchers mitigate DHCA’s environmental persistence in ecotoxicology studies?

DHCA’s water hazard class (Level 1) necessitates:

- Biodegradation assays under aerobic/anaerobic conditions to assess half-life.

- Soil mobility tests using column chromatography to evaluate leaching potential.

- Toxicity screening in model organisms (e.g., Daphnia magna) at ecologically relevant concentrations . Institutional protocols must enforce containment measures to prevent groundwater contamination .

Q. What methodologies address reproducibility challenges in DHCA-based experiments?

Reproducibility requires:

- Detailed documentation of synthesis batches (e.g., solvent purity, reaction time).

- Inclusion of positive/negative controls in bioassays (e.g., deoxycholic acid as a comparator) .

- Open-access sharing of raw HPTLC/NMR data to enable cross-validation . Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for transparent reporting of experimental parameters .

Q. How should researchers design studies to explore DHCA’s degradation pathways?

Degradation studies should employ:

- Accelerated stability testing under stress conditions (e.g., high humidity, UV exposure).

- LC-MS/MS to identify breakdown products like carbon dioxide (a reported decomposition byproduct) .

- Computational modeling (e.g., density functional theory) to predict reactive intermediates .

Methodological Guidance

Q. What statistical frameworks are suitable for analyzing DHCA’s dose-response relationships?

Use nonlinear regression models (e.g., Hill equation) to fit dose-response curves.

Q. How can researchers align DHCA studies with ethical and regulatory standards?

- For human studies, comply with protocols for participant selection, including informed consent and exclusion criteria .

- Adhere to OSHA and NIST guidelines for chemical safety, including first-aid measures for accidental exposure (e.g., eye rinsing protocols) .

- Reference institutional review board (IRB) approvals in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.